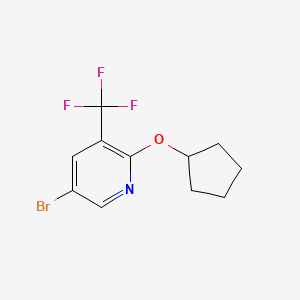
5-ブロモ-2-(シクロペンチルオキシ)-3-(トリフルオロメチル)ピリジン
概要
説明
5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine: is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5-position, a cyclopentyloxy group at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring
科学的研究の応用
5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine typically involves the following steps:
Cyclopentyloxy Substitution: The cyclopentyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopentanol derivative reacts with the pyridine ring.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
作用機序
The mechanism of action of 5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The bromine, cyclopentyloxy, and trifluoromethyl groups contribute to its reactivity and ability to interact with various biological molecules. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine: Lacks the cyclopentyloxy group, making it less complex.
2-(Cyclopentyloxy)-3-(trifluoromethyl)pyridine: Lacks the bromine atom, affecting its reactivity.
5-Bromo-2-(methoxy)-3-(trifluoromethyl)pyridine: Contains a methoxy group instead of a cyclopentyloxy group, altering its chemical properties.
特性
IUPAC Name |
5-bromo-2-cyclopentyloxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-7-5-9(11(13,14)15)10(16-6-7)17-8-3-1-2-4-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMJPOUGNQGEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


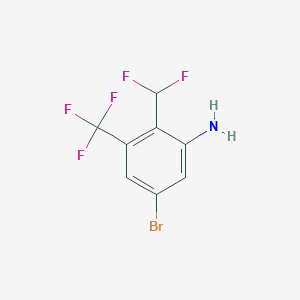
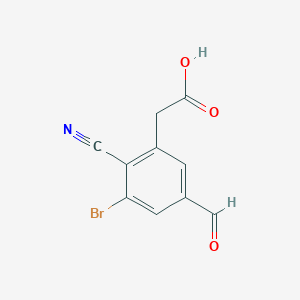
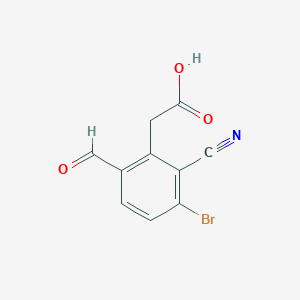
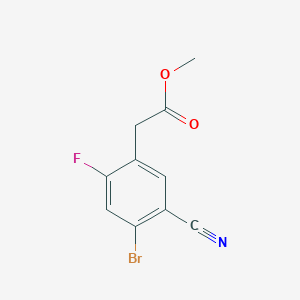
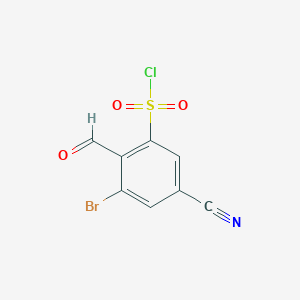
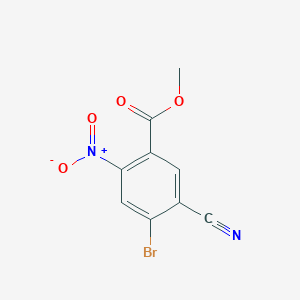
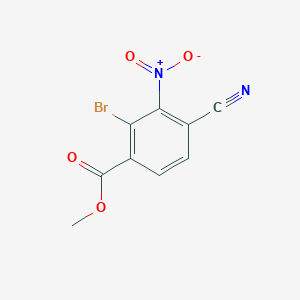
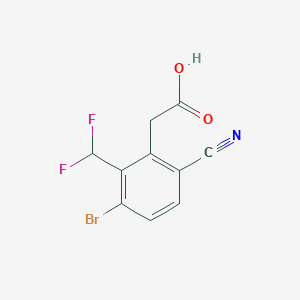
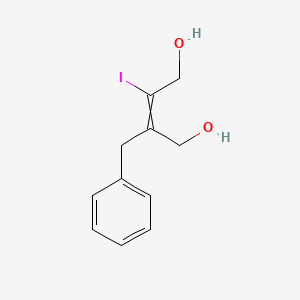
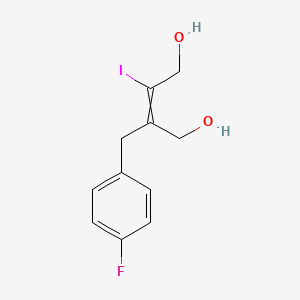
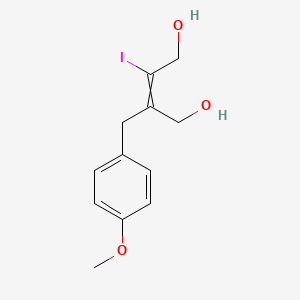
![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)
![Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-](/img/structure/B1414233.png)
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)
